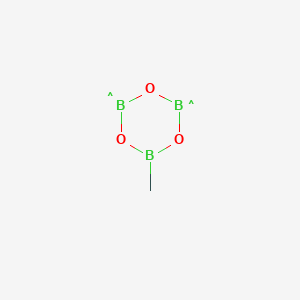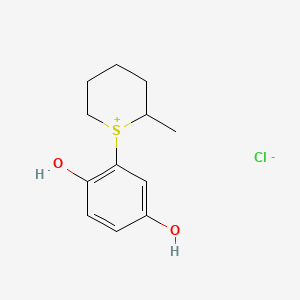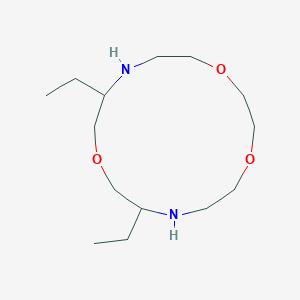![molecular formula C18H20O4 B14396448 1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one CAS No. 88247-29-4](/img/structure/B14396448.png)
1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one is an organic compound with a complex structure that includes both aromatic and ether functionalities
Vorbereitungsmethoden
The synthesis of 1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the aromatic ether: This step involves the reaction of 4-hydroxybenzaldehyde with 2-methoxyethanol in the presence of a base to form the corresponding ether.
Aldol condensation: The ether is then subjected to an aldol condensation reaction with acetophenone in the presence of a base to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one can be compared with other similar compounds, such as:
2-Methoxy-1-phenylethan-1-one: This compound has a similar structure but lacks the additional ether functionalities.
1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one: This compound has a similar aromatic structure but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88247-29-4 |
|---|---|
Molekularformel |
C18H20O4 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
1-[4-(2-methoxyethoxymethoxy)phenyl]-2-phenylethanone |
InChI |
InChI=1S/C18H20O4/c1-20-11-12-21-14-22-17-9-7-16(8-10-17)18(19)13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |
InChI-Schlüssel |
VBVOUESKGFWIHT-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCOC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,4,5-Trichlorophenoxy)methyl]aniline](/img/structure/B14396369.png)



![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)

![2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14396414.png)

![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)


![N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide](/img/structure/B14396440.png)

